molecular formula C9H18O2Si B14433372 [(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxy](trimethyl)silane CAS No. 77228-16-1

[(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxy](trimethyl)silane

Cat. No.: B14433372
CAS No.: 77228-16-1
M. Wt: 186.32 g/mol
InChI Key: SJCCHURCDFWFLG-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane typically involves the reaction of 4-methoxy-3-methylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified by distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds and in the development of new synthetic methodologies.

Biology

Medicine

In medicine, (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is explored for its potential use in drug development, especially as a precursor for active pharmaceutical ingredients (APIs).

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane involves its interaction with various molecular targets and pathways. The methoxy and trimethylsilyl groups influence the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane
  • (4-Methoxy-1,3-butadien-2-yl)oxysilane
  • 1-Methoxy-3-(trimethylsilyloxy)butadiene

Uniqueness

(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

CAS No.

77228-16-1

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

(4-methoxy-3-methylbuta-1,3-dien-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H18O2Si/c1-8(7-10-3)9(2)11-12(4,5)6/h7H,2H2,1,3-6H3

InChI Key

SJCCHURCDFWFLG-UHFFFAOYSA-N

Canonical SMILES

CC(=COC)C(=C)O[Si](C)(C)C

Origin of Product

United States

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